d-17-Oxosparteine
CAS No.: 29882-72-2
Cat. No.: VC17105124
Molecular Formula: C15H24N2O
Molecular Weight: 248.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29882-72-2 |
|---|---|
| Molecular Formula | C15H24N2O |
| Molecular Weight | 248.36 g/mol |
| IUPAC Name | (1R,2R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one |
| Standard InChI | InChI=1S/C15H24N2O/c18-15-12-9-11(13-5-2-4-8-17(13)15)10-16-7-3-1-6-14(12)16/h11-14H,1-10H2/t11-,12-,13-,14-/m1/s1 |
| Standard InChI Key | YQMWQSMYVPLYDI-AAVRWANBSA-N |
| Isomeric SMILES | C1CCN2C[C@H]3C[C@H]([C@H]2C1)C(=O)N4[C@@H]3CCCC4 |
| Canonical SMILES | C1CCN2CC3CC(C2C1)C(=O)N4C3CCCC4 |
Introduction
Chemical Identity and Structural Features
d-17-Oxosparteine (CAS No. 29882-72-2) is a tetracyclic quinolizidine alkaloid with the molecular formula and a molar mass of 248.36 g/mol. Its IUPAC name, (1R,2R,9R,10R)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecan-8-one, reflects its complex bicyclic structure featuring a ketone group at the 17-position. Gas chromatography-mass spectrometry (GC/MS) analyses reveal characteristic fragmentation patterns, including base peaks at m/z 97 and 98, which aid in its identification among related alkaloids .
Table 1: GC/MS Characteristics of d-17-Oxosparteine
| Characteristic Ions (m/z) | Relative Abundance (%) |
|---|---|
| 97 | 100 |
| 98 | 83 |
| 110 | 68 |
| 136 | 42 |
| 248 | 37 |
Data sourced from Mexican Lupinus species analyses .
Biosynthesis in Lupin Species
The biosynthesis of d-17-Oxosparteine occurs in leguminous plants, particularly within the genus Lupinus. It is synthesized via the quinolizidine pathway, which involves the cyclization of lysine-derived cadaverine units . Comparative studies of Mexican lupins demonstrate variability in alkaloid profiles, with d-17-Oxosparteine constituting up to 5% of total alkaloid content in certain species . Enzymatic oxidation at the 17-position differentiates it from sparteine, underscoring the role of cytochrome P450 enzymes in its biosynthesis .
Neuroprotective Mechanisms in Alzheimer’s Disease
Recent research highlights d-17-Oxosparteine’s role in mitigating amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer’s pathology. In PC12 cells exposed to soluble Aβ oligomers (SO-Aβ), pretreatment with 0.03 μM d-17-Oxosparteine increased cell viability by 57±6%, comparable to the effects of lupanine (64±7%) . Similar neuroprotection was observed in hippocampal neurons, where the compound preserved synaptic activity and calcium transient frequency .
Table 2: Neuroprotective Efficacy in Cellular Models
| Model | Treatment (0.03 μM) | Viability Improvement (%) | Calcium Transient Frequency Increase (%) |
|---|---|---|---|
| PC12 Cells | d-17-Oxosparteine | 57±6 | 40±3 |
| Hippocampal Neurons | d-17-Oxosparteine | 52±3 | 40±3 |
α-Bungarotoxin, a nicotinic acetylcholine receptor (nAChR) antagonist, abolished these effects, confirming nAChR-dependent mechanisms . Additionally, d-17-Oxosparteine enhanced Akt phosphorylation by 35±7% in SO-Aβ-treated cells, suggesting activation of the PI3K/Akt/Bcl-2 survival pathway .
Chemical Reactivity and Derivative Synthesis
Protium-Deuterium Exchange
Under homoenolization conditions, d-17-Oxosparteine undergoes H-D exchange at specific carbons. At 130°C, exchange occurs predominantly at the bridgehead C7 position, while temperatures of 240°C induce exchange at C11 and C15 . The marginal rate difference between C15-H and C15-H (1.2:1) indicates stabilization of the β-lactam carbanion via dipolar interactions with the amide group .
Table 3: H-D Exchange Rates Under Varying Conditions
| Temperature (°C) | Primary Exchange Site | Relative Rate (C15-H:C15-H) |
|---|---|---|
| 130 | C7 | Not observed |
| 240 | C11, C15 | 1.2:1 |
Comparative Analysis with Related Alkaloids
d-17-Oxosparteine shares structural similarities with other quinolizidine alkaloids but differs in functional groups and bioactivity:
Table 4: Structural and Functional Comparison
| Compound | Key Structural Feature | Primary Bioactivity |
|---|---|---|
| Sparteine | No ketone group | Antiarrhythmic, sodium channel blocker |
| Lupanine | Hydroxyl group at C13 | Neuroprotection, nAChR activation |
| 17-Hydroxysparteine | Hydroxyl at C17 | Altered solubility and reactivity |
| d-17-Oxosparteine | Ketone at C17 | Neuroprotection, antiarrhythmic |
Future Research Directions
-
Clinical Translation: Validate neuroprotective effects in in vivo Alzheimer’s models and assess blood-brain barrier permeability.
-
Synthetic Derivatives: Explore modifications at the 17-position to enhance bioavailability and receptor specificity.
-
Mechanistic Studies: Elucidate metal chelation’s role in modulating ion channels or Aβ aggregation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume